molecular formula C5H4ClN3O3 B12091601 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone CAS No. 59566-56-2

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone

Cat. No.: B12091601
CAS No.: 59566-56-2
M. Wt: 189.56 g/mol
InChI Key: YLIQAQZUFRHCBR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone typically involves the reaction of 4-nitroimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although care must be taken due to the potential for over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Products include substituted imidazoles with various functional groups replacing the chloro group.

    Reduction: The major product is 2-chloro-1-(4-amino-1H-imidazol-1-yl)ethanone.

    Oxidation: Oxidation products are less common but can include imidazole derivatives with oxidized side chains.

Scientific Research Applications

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro group.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This makes the compound effective as an antimicrobial agent. The chloro group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitro-1H-imidazole: Similar in structure but lacks the ethanone side chain.

    4-Nitroimidazole: Lacks the chloro and ethanone groups.

    2-Chloro-1H-imidazole: Lacks the nitro group.

Uniqueness

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is unique due to the presence of both the chloro and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

59566-56-2

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

IUPAC Name

2-chloro-1-(4-nitroimidazol-1-yl)ethanone

InChI

InChI=1S/C5H4ClN3O3/c6-1-5(10)8-2-4(7-3-8)9(11)12/h2-3H,1H2

InChI Key

YLIQAQZUFRHCBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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